2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzoxazole
Description
2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzoxazole is a benzoxazole derivative characterized by a stilbene-like ethenyl bridge linking the benzoxazole core to a 4-tert-butylphenyl substituent. This compound belongs to a broader class of 2-[(E)-2-substituted-ethenyl]-1,3-benzoxazoles, which have garnered attention for their diverse biological activities, including antimycobacterial properties and photosynthesis-inhibiting effects .
Properties
IUPAC Name |
2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-19(2,3)15-11-8-14(9-12-15)10-13-18-20-16-6-4-5-7-17(16)21-18/h4-13H,1-3H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWFURDHTNNGCQ-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzoxazole typically involves the reaction of 4-tert-butylbenzaldehyde with o-aminophenol under acidic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring or the phenyl group, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted benzoxazole derivatives.
Scientific Research Applications
2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzoxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Findings :
- Antimycobacterial Activity : Para-substituted analogs (e.g., compounds 3, 4, 8) show superior activity against M. avium and M. kansasii compared to isoniazid. The tert-butyl analog’s bulky substituent may enhance target binding, but experimental data are lacking .
- PET Inhibition: Ortho-substituted compounds (e.g., compound 2) exhibit stronger PET inhibition (IC50 = 76.3 μmol/L), likely due to steric effects optimizing interaction with photosystem II’s donor side. Para-substituted derivatives, including the tert-butyl analog, are predicted to have lower activity .
- Lipophilicity Trends : Lipophilicity increases with substituent bulk/electron-withdrawing capacity: OCH3 < SCH3 < CH3 < Cl < CF3. The tert-butyl group (highly lipophilic) may improve membrane permeability but reduce solubility .
Structural and Functional Comparisons
- Fluorescent Brighteners: Derivatives like 4,4'-bis(benzoxazol-2-yl)stilbene (logP = 7.47, solubility = 10 μg/L) are used industrially for fluorescence.
- Thermal Stability : Bisbenzoxazole derivatives (e.g., 2,2'-(1,2-ethenediyldi-p-phenylene)bisbenzoxazole) exhibit high thermal stability (boiling point = 566.8°C). The tert-butyl group may lower melting points due to steric hindrance .
Structure-Activity Relationships (SAR)
- Para vs. Ortho Substitution : Para substituents favor antimycobacterial activity, while ortho substitution enhances PET inhibition. The tert-butyl group’s para position aligns with antimycobacterial optimization .
- Steric and Electronic Effects : Bulky groups (e.g., tert-butyl) may hinder PET inhibition by reducing access to photosystem II but improve mycobacterial target affinity via hydrophobic interactions .
Biological Activity
2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzoxazole is an organic compound classified under the benzoxazole derivatives. This compound is notable for its unique structure, which combines a benzoxazole ring with a (E)-2-(4-tert-butylphenyl)ethenyl group. The molecular formula of this compound is , and it has been studied for various biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Synthesis and Properties
The synthesis of 2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzoxazole typically involves the reaction of 4-tert-butylbenzaldehyde with o-aminophenol under acidic conditions. This reaction is facilitated by dehydrating agents such as polyphosphoric acid or phosphorus oxychloride to promote cyclization. The compound exhibits a boiling point that remains unspecified in available literature, but its molecular weight is approximately 277.37 g/mol .
| Property | Value |
|---|---|
| IUPAC Name | 2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzoxazole |
| CAS Number | 129867-78-3 |
| Molecular Formula | C19H19NO |
| Molecular Weight | 277.37 g/mol |
Antimicrobial Properties
Research has indicated that compounds similar to 2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzoxazole exhibit significant antimicrobial activity. Studies have shown that benzoxazole derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
There is growing interest in the anticancer potential of 2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzoxazole. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. In vitro assays have demonstrated its effectiveness against several cancer cell lines, including breast and colon cancer cells .
The biological activity of 2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzoxazole may be attributed to its ability to interact with specific molecular targets within cells. This interaction can modulate enzyme activities or receptor functions, leading to altered cellular responses. For example, it may act as an inhibitor of certain kinases or transcription factors involved in cell proliferation and survival.
Study on Antimicrobial Effects
In a recent study published in a peer-reviewed journal, researchers evaluated the antimicrobial effects of various benzoxazole derivatives, including 2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzoxazole. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics.
Study on Anticancer Efficacy
Another study focused on the anticancer properties of this compound against human breast cancer cell lines (MCF-7). The findings revealed that treatment with 2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzoxazole resulted in a dose-dependent decrease in cell viability and increased apoptosis markers compared to untreated controls. These results suggest promising potential for further development as an anticancer agent.
Q & A
Q. What are the established synthetic methodologies for preparing 2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzoxazole?
The synthesis typically involves two key steps: (1) formation of the benzoxazole core and (2) introduction of the ethenyl substituent.
- Benzoxazole Core Synthesis : Condensation of 2-aminophenol derivatives with carbonyl-containing reagents (e.g., aldehydes or ketones) under acidic or catalytic conditions. For example, microwave-assisted methods with potassium cyanide as a catalyst have been reported for analogous benzoxazoles .
- Ethenyl Group Introduction : A Wittig or Heck reaction is often employed to introduce the (E)-configured ethenyl group. For instance, substituents like 4-tert-butylphenyl can be added via palladium-catalyzed cross-coupling reactions .
- Purification : Column chromatography or recrystallization is used to isolate the pure (E)-isomer, confirmed by NMR and X-ray crystallography .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key techniques include:
- FT-IR and NMR : To confirm functional groups (e.g., benzoxazole C=N stretch at ~1610 cm⁻¹) and stereochemistry of the ethenyl group (J coupling constants in ¹H NMR) .
- X-ray Crystallography : Resolves the (E)-configuration and dihedral angles between the benzoxazole and phenyl rings (e.g., mean C–C bond length: 0.006 Å) .
- HPLC/MS : Validates purity and molecular weight (e.g., [M+H]+ at m/z 317.2 for C19H19NO2) .
Q. What are the primary biological activities reported for this compound?
- Antimycobacterial Activity : Derivatives with bulky substituents (e.g., 4-tert-butylphenyl) exhibit inhibitory effects against Mycobacterium tuberculosis and M. avium, with MIC values lower than isoniazid in some cases .
- Photosynthesis Inhibition : The compound inhibits photosynthetic electron transport (PET) in spinach chloroplasts, particularly at the donor side of Photosystem II. Ortho-substituted analogs show higher activity (IC₅₀ = 76.3 μmol/L) than para-substituted variants .
Advanced Research Questions
Q. How do structural modifications at the ethenyl substituent influence biological activity and photophysical properties?
-
Substituent Effects :
Substituent Biological Activity (IC₅₀/MIC) PET Inhibition (IC₅₀) 4-tert-butylphenyl Moderate antimycobacterial Not reported 2-methoxyphenyl N/A 76.3 μmol/L 4-methoxyphenyl High antimycobacterial >100 μmol/L
Q. What mechanistic insights explain the photosynthesis-inhibiting activity of this compound?
- Target Site : The compound disrupts electron flow at the oxygen-evolving complex (OEC) on the donor side of Photosystem II, likely by chelating manganese ions in the OEC cluster .
- Structure-Activity Relationship : Ortho-substituted derivatives exhibit stronger binding due to steric effects aligning the molecule closer to the OEC, whereas para-substituted analogs have reduced affinity .
Q. How can computational chemistry methods aid in understanding the reactivity and electronic properties of this compound?
- DFT Studies : Predict HOMO-LUMO gaps (e.g., ~4.5 eV for analogous benzoxazoles), indicating charge-transfer potential. NBO analysis reveals hyperconjugative interactions stabilizing the ethenyl-benzoxazole system .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., mycobacterial enzymes or Photosystem II proteins), highlighting key binding residues and solvation effects .
Q. How do contradictions in reported biological data inform future experimental design?
- Example : While some studies report high antimycobacterial activity for para-substituted derivatives, others note superior PET inhibition in ortho-substituted analogs. These discrepancies suggest substituent-dependent target specificity, necessitating:
Q. What are the key physicochemical properties impacting experimental design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
